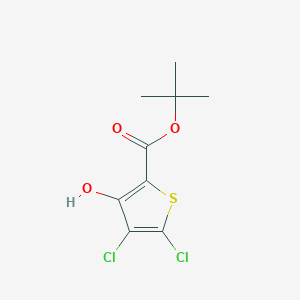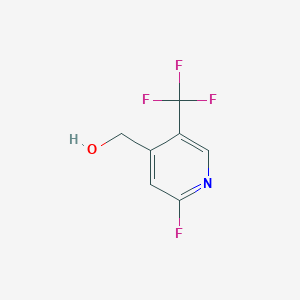
2-Fluoro-5-(trifluoromethyl)pyridine-4-methanol
Descripción general
Descripción
“2-Fluoro-5-(trifluoromethyl)pyridine” is a type of fluorinated building block . It’s a liquid at 20°C and has a molecular weight of 165.09 . It’s used as a reactant in the preparation of aminopyridines through amination reactions .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs), which includes “2-Fluoro-5-(trifluoromethyl)pyridine”, often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular formula of “2-Fluoro-5-(trifluoromethyl)pyridine” is C6H3F4N . The InChI key is DFNQBXZKPUBEIX-UHFFFAOYSA-N .Chemical Reactions Analysis
“2-Fluoro-5-(trifluoromethyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions . It’s also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
“2-Fluoro-5-(trifluoromethyl)pyridine” is a liquid at 20°C . It has a boiling point of 120°C and a flash point of 32°C . The specific gravity at 20/20 is 1.40, and the refractive index is 1.40 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The fluorination of alcohols, such as (2-furyl)methanol and 2-phenylethanol, with sulfur tetrafluoride, is detailed. The reactions produced compounds like (2-fluoromethyl) furan and 2-fluoro-1-phenylethane (Janzen & Marat, 1988).
- A single-pot dipolar cycloaddition reaction/Cope elimination sequence was developed to synthesize novel P2X7 antagonists, including compounds with challenging chiral centers and containing elements like 2-fluoro-3-(trifluoromethyl)phenyl (Chrovian et al., 2018).
- Pyridine reacts with CsSO4F to produce different products like 2-fluoropyridine, dependent on the solvent used (Stavber & Zupan, 1990).
- A theoretical study of similar compounds, like (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, was conducted to understand the molecule's active sites using density functional theory (Trivedi, 2017).
- A-dicyanoepoxides opened by pyridine polyhydrofluoride yield 2-fluorocyanoformyls, which react with nucleophiles to give 2-fluoroacids, esters, or amides (Amanetoullah et al., 1996).
Chemical Synthesis and Compound Development
- One-pot reactions were used for the modular synthesis of polysubstituted and fused pyridines, leveraging a 2-fluoro-1,3-dicarbonyl-initiated sequence (Song et al., 2016).
- The synthesis of hydroindolenones and hydroquinolenones was achieved by oxidizing phenolds with certain reagents, followed by an intramolecular conjugate addition, involving methoxy or fluoro derivatives (Karam et al., 1999).
- Experiments demonstrated the quaternization of F- and CF3-substituted pyridines with iodomethane and 1,3-diiodopropane, creating potential compounds for nerve agent poisoning treatment (Timperley et al., 2005).
Pharmacological Applications
- The synthesis of a P2X7 antagonist clinical candidate was described, involving compounds like 2-fluoro-3-(trifluoromethyl)phenyl, highlighting their potential in treating mood disorders (Chrovian et al., 2018).
Safety and Hazards
“2-Fluoro-5-(trifluoromethyl)pyridine” is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Flam. Liq. 3, Skin Irrit. 2, and STOT SE 3 . It may cause an allergic skin reaction, is harmful to aquatic life with long-lasting effects, and is a flammable liquid and vapor . Precautionary measures include avoiding release to the environment, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Propiedades
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-6-1-4(3-13)5(2-12-6)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKOCVUDJHAHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301242397 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)-4-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)pyridine-4-methanol | |
CAS RN |
1227514-94-4 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227514-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(trifluoromethyl)-4-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





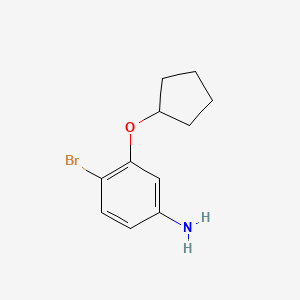
![N-benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1409504.png)
![2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethyl p-tolyl sulfate](/img/structure/B1409505.png)
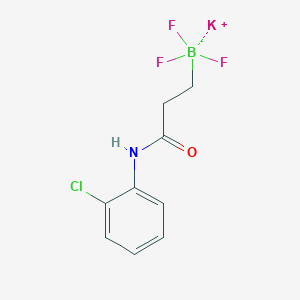
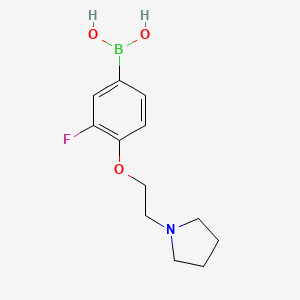
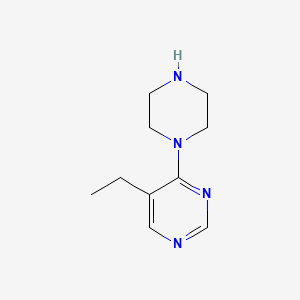
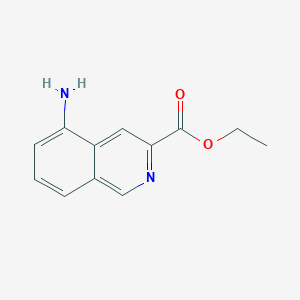

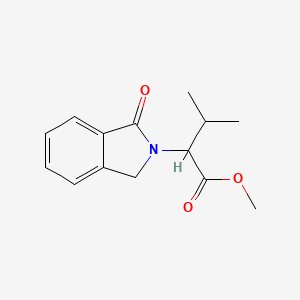
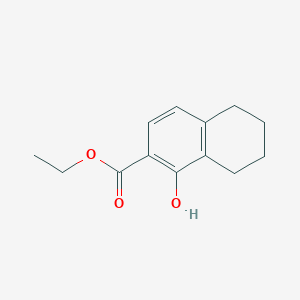
![tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1409520.png)
